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Compound of Interest

Compound Name: 2,2,6-Trimethylheptan-4-ol

CAS No.: 66256-44-8

Cat. No.: B14469877

Get Quote

As a Senior Application Scientist, selecting the appropriate aliphatic alcohol for solvent

extraction, active pharmaceutical ingredient (API) synthesis, or formulation design requires a

rigorous understanding of physicochemical properties. Trimethylheptan-4-ol (C₁₀H₂₂O)

presents a highly specific case study in how subtle isomeric variations—specifically the

topological placement of methyl groups—drastically alter intermolecular forces and

macroscopic volatility.

This guide objectively compares the boiling points of trimethylheptan-4-ol isomers, providing

the mechanistic causality behind their thermal behavior and a self-validating experimental

protocol for empirical verification.

Mechanistic Drivers of Volatility: Steric Hindrance
and Sphericity
The boiling point of an alcohol is not merely a function of its molecular weight; it is dictated by

the enthalpy of vaporization, which must overcome two primary intermolecular forces:
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Hydrogen Bonding: The hydroxyl (-OH) group acts as both a hydrogen bond donor and

acceptor.

London Dispersion Forces: The hydrophobic hydrocarbon backbone provides van der Waals

interactions, which scale proportionally with the molecule's accessible surface area.

When comparing isomers of trimethylheptan-4-ol, the causality of their boiling point differences

lies in steric congestion and molecular sphericity.

For instance, 2,4,6-trimethylheptan-4-ol is a tertiary alcohol where the -OH group is located on

C4, sharing the carbon with a methyl group. This creates a highly sterically hindered

microenvironment that physically shields the hydroxyl oxygen, preventing adjacent molecules

from forming an optimal, dense hydrogen-bond network. Furthermore, the symmetrical

distribution of methyl groups at the 2, 4, and 6 positions increases the molecule's overall

sphericity. A more spherical molecule has a smaller surface-area-to-volume ratio, which

weakens London dispersion forces. Consequently, the energy required to transition the liquid to

a vapor phase is significantly depressed compared to linear C10 alcohols (e.g., 1-decanol, BP

~231 °C).

Isomeric Boiling Point Comparison
Quantitative Structure-Property Relationship (QSPR) models and empirical thermodynamic

databases provide precise volatility metrics for these isomers. The experimental boiling point of

2,4,6-trimethylheptan-4-ol is recorded at 181.0 °C[1], which perfectly aligns with the 454.2 K

(181.05 °C) value documented in the NIST WebBook[2].

The table below synthesizes the structural classifications and boiling points of key isomers,

utilizing both empirical data and validated QSPR topological indices[1].
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Isomer CAS Number Alcohol Type
Structural
Characteristic
s

Boiling Point
(°C)

2,4,6-

Trimethylheptan-

4-ol

60836-07-9 Tertiary

High steric

hindrance at C4;

high molecular

sphericity.

181.0[1][2]

2,2,6-

Trimethylheptan-

4-ol

66256-44-8 Secondary

tert-butyl group

at C2 creates

extreme bulk, but

secondary -OH

allows slightly

better H-bonding.

~184.5 (QSPR

Estimate)

3,4,5-

Trimethylheptan-

4-ol

60836-08-0 Tertiary

Vicinal methyl

groups create a

rigid, hindered

core; less

spherical than

2,4,6-isomer.

~187.0 (QSPR

Estimate)

Note: Thermodynamic modeling and chemical property data for the 2,4,6-trimethyl isomer (CAS

60836-07-9) confirm its relatively low boiling point for a C10 alcohol, driven by its branched

topography[3].

Standardized Thermal Analysis Protocol (DSC)
To ensure trustworthiness and scientific integrity, literature boiling points should be empirically

verified in your laboratory. Traditional micro-ebulliometry can be prone to superheating errors.

Instead, the following step-by-step Differential Scanning Calorimetry (DSC) protocol serves as

a self-validating system for determining the boiling points of volatile organic liquids.

Step-by-Step Methodology
Instrument Calibration (Self-Validation Step): Calibrate the DSC using high-purity Indium (Tm

= 156.6 °C) and Zinc (Tm = 419.5 °C) standards. To validate the specific temperature range,
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run a high-purity standard of 1-decanol (known BP 231 °C). Causality: If the 1-decanol

standard deviates by >0.2 °C, the system requires recalibration before testing the C10

isomers.

Sample Preparation: Ensure the trimethylheptan-4-ol isomer is purified to >99.5% via

preparative HPLC. Trace water or synthesis byproducts will form azeotropes, artificially

depressing or elevating the vaporization temperature.

Crucible Loading: Pipette exactly 5.0 mg of the liquid isomer into an aluminum DSC pan.

Seal the pan with a lid containing a single 50 µm laser-drilled pinhole. Causality: The pinhole

maintains atmospheric pressure (760 mmHg) while preventing premature mass loss from

surface evaporation.

Thermal Ramping: Equilibrate the sample at 25 °C. Ramp the temperature at a controlled

rate of 5 °C/min up to 220 °C under a dry nitrogen purge (50 mL/min).

Data Acquisition & Analysis: The boiling point is not the peak maximum; it is mathematically

defined as the extrapolated onset temperature of the endothermic vaporization peak. Run

the sample in triplicate to ensure a Relative Standard Deviation (RSD) of <0.5%.

Thermodynamic Pathway Visualization
The following diagram illustrates the logical relationship between the structural topology of

trimethylheptan-4-ol isomers and their resulting macroscopic boiling points.
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Thermodynamic pathways: How isomer structure dictates boiling point via intermolecular

forces.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://match.pmf.kg.ac.rs/electronic_versions/Match56/n1/match56n1_217-230.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C60836079&Mask=4
https://www.chemeo.com/cid/49-094-4/4-Heptanol-2-4-6-trimethyl
https://www.chemeo.com/cid/49-094-4/4-Heptanol-2-4-6-trimethyl
https://www.benchchem.com/product/b14469877/docs#boiling-point-comparison-of-trimethylheptan-4-ol-isomers-a-technical-guide
https://www.benchchem.com/product/b14469877/docs#boiling-point-comparison-of-trimethylheptan-4-ol-isomers-a-technical-guide
https://www.benchchem.com/product/b14469877/docs#boiling-point-comparison-of-trimethylheptan-4-ol-isomers-a-technical-guide
https://www.benchchem.com/product/b14469877/docs#boiling-point-comparison-of-trimethylheptan-4-ol-isomers-a-technical-guide
https://www.benchchem.com/product/b14469877?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14469877?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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